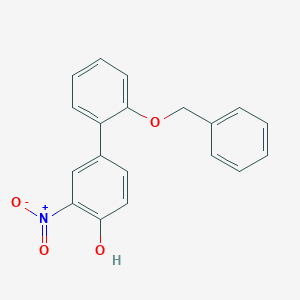
4-(2-Benzyloxyphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% (4-BNP) is an organic compound that has been widely studied for its potential applications in a variety of scientific research areas. It is a yellowish-orange solid powder with a melting point of around 100°C and a boiling point of around 250°C. It is soluble in ethanol, methanol, and chloroform, but insoluble in water. 4-BNP has been used in a variety of biochemical and physiological studies, and its mechanism of action has been investigated in detail.
科学的研究の応用
4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including the study of biochemical and physiological processes, the development of diagnostic tests, and the synthesis of new drugs. It has been used to study the metabolism of drugs, the regulation of gene expression, and the effects of hormones on cells. It has also been used to study the effects of toxic substances on cells, the mechanisms of action of drugs, and the development of therapeutic agents.
作用機序
The mechanism of action of 4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs, hormones, and other compounds. It is also believed to interact with proteins involved in the regulation of gene expression, and to affect the activity of certain enzymes.
Biochemical and Physiological Effects
4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, hormones, and other compounds, and to affect the activity of certain enzymes. It has also been shown to affect the regulation of gene expression, and to affect the activity of certain hormones.
実験室実験の利点と制限
The use of 4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in a variety of conditions. It is also relatively non-toxic and is relatively inexpensive. However, it is not very soluble in water, and it can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for the use of 4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% in scientific research. These include the development of new diagnostic tests, the development of new therapeutic agents, the study of the mechanisms of action of drugs, the study of the effects of toxic substances on cells, and the study of the regulation of gene expression. Additionally, it could be used to study the metabolism of drugs, hormones, and other compounds, and to develop new methods for synthesizing drugs.
合成法
4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% can be synthesized using a number of different routes, including the Williamson ether synthesis, the Friedel-Crafts alkylation, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of a base, such as sodium hydroxide. The Friedel-Crafts alkylation involves the reaction of an alkyl halide and an aromatic ring in the presence of an acid catalyst, such as aluminum chloride. The Grignard reaction involves the reaction of a Grignard reagent and an aldehyde or ketone in the presence of a base, such as magnesium oxide. The Wittig reaction involves the reaction of a phosphonium salt and an aldehyde or ketone in the presence of a base, such as sodium hydroxide.
特性
IUPAC Name |
2-nitro-4-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJMWJGMEJRSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686339 |
Source


|
| Record name | 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-82-4 |
Source


|
| Record name | 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)


